molecular formula C14H12O B1603984 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde CAS No. 89951-60-0

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No. B1603984
CAS RN: 89951-60-0
M. Wt: 196.24 g/mol
InChI Key: IFMFMTSKMLYKOB-UHFFFAOYSA-N
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Description

“2-Methyl-[1,1’-biphenyl]-3-carbaldehyde” is a chemical compound with the molecular formula C13H12 . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon .


Molecular Structure Analysis

The molecular structure of “2-Methyl-[1,1’-biphenyl]-3-carbaldehyde” can be represented by the IUPAC Standard InChI: InChI=1S/C13H12/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-10H,1H3 .

Scientific Research Applications

Synthesis and Structural Aspects in Chemistry

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde and its derivatives play a crucial role in the field of synthetic chemistry. For example, the condensation of similar aldehydes with semicarbazide hydrochloride yields Schiff bases, which, when reacted with tungsten oxotetrachloride, yield addition products. These products are characterized by elemental analysis, molecular weight determination, and other techniques, demonstrating their potential in creating complex chemical structures (Kanoongo, Singh, & Tandon, 1990).

Antimicrobial and Antioxidant Applications

Derivatives of 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde have been synthesized for potential use as antimicrobial and antioxidant agents. For instance, new series of compounds synthesized via a Vilsmeier–Haack reaction approach exhibited broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These findings suggest the potential use of these derivatives in combating microbial infections and oxidative stress (Bhat et al., 2016).

Application in Single Molecule Magnets

Research has been conducted on the use of derivatives of this compound in the development of single molecule magnets. For example, a study demonstrated the synthesis of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior. This highlights the potential of these compounds in the development of advanced magnetic materials (Giannopoulos et al., 2014).

Fluorescence Probes for Biological Detection

Compounds containing the 2-Methyl-[1,1'-biphenyl]-3-carbaldehyde structure have been used to create fluorescence probes. For instance, a probe called DBTC exhibited high selectivity and sensitivity towards homocysteine, a significant biomarker in medical diagnostics. This showcases the compound's potential in developing tools for biological detection and research (Chu et al., 2019).

properties

IUPAC Name

2-methyl-3-phenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMFMTSKMLYKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626875
Record name 2-Methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde

CAS RN

89951-60-0
Record name 2-Methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Shi, S Li, Y Lu, Z Zhao, P Li, J Xu - Chemical Communications, 2020 - pubs.rsc.org
A novel organic acid–base-co-catalyzed conversion of styrylepoxides into [1,1′-biaryl]-3-carbaldehydes was realized under microwave irradiation. Styrylepoxides first underwent an …
Number of citations: 21 pubs.rsc.org
NMMMM Eid Selim, HM Ibrahim… - Egyptian Journal of …, 2023 - journals.ekb.eg
In this study, we investigated the degradation of pyriproxyfen, bifenthrin and the performance of a mixture of pyriproxyfen and bifenthrin [formulas of missile 10% EC and zedorale 10% …
Number of citations: 3 journals.ekb.eg
J Kim, Y Kim, J Tae, M Yeom, B Moon… - …, 2013 - Wiley Online Library
The 5‐HT 7 receptor (5‐HT 7 R) is a promising therapeutic target for the treatment of depression and neuropathic pain. The 5‐HT 7 R antagonist SB‐269970 exhibited antidepressant‐…
S Keesara, S Parvathaneni - New Journal of Chemistry, 2016 - pubs.rsc.org
N,N,O-Tridentate palladium(II) complexes [Pd(OAc){R-C4H8N2(CH2Ar)}] (R = Ph, Ar = 4-tBu-C6H3–OH (4a)) and [2,4-di-tBu-C6H2–OH, R = benzyl (4b)] 4a and 4b have been …
Number of citations: 10 pubs.rsc.org
JJ Liu, XY Liu, JP Nie, MQ Jia, Y Yu, N Qin… - …, 2021 - Wiley Online Library
Novel chiral ionone alkaloid derivatives were synthesized and their antimetastatic effects were evaluated in human breast cancer cells using chemotaxis assay. Compared with positive …
J Yang, E Gu, T Yan, D Shen, B Feng… - Chemical Biology & …, 2019 - Wiley Online Library
Free fatty acid 1 (FFA1/GPR40) has attracted extensive attention as a novel target for the treatment of type 2 diabetes for its role in the enhancement of insulin secretion with glucose …
Number of citations: 2 onlinelibrary.wiley.com
AA Senf - 2016 - edoc.hu-berlin.de
Rapid developments in the field of controlled polymerization have led to numerous ways to produce well defined polymeric structures. This influence on the polymeric microstructure …
Number of citations: 3 edoc.hu-berlin.de

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